molecular formula C9H4Cl2FN B6209745 1,3-dichloro-8-fluoroisoquinoline CAS No. 1909289-34-4

1,3-dichloro-8-fluoroisoquinoline

Cat. No.: B6209745
CAS No.: 1909289-34-4
M. Wt: 216
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dichloro-8-fluoroisoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds with a benzene ring fused to a pyridine ring. Fluorinated isoquinolines, such as this compound, are of significant interest due to their unique properties, including biological activities and light-emitting properties .

Chemical Reactions Analysis

1,3-Dichloro-8-fluoroisoquinoline undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. Common reagents used in these reactions include potassium fluoride for fluorination and various oxidizing and reducing agents for other transformations. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the selective fluorination of 1,3-dichloroisoquinoline yields 3-chloro-1-fluoroisoquinoline .

Scientific Research Applications

1,3-Dichloro-8-fluoroisoquinoline has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex fluorinated isoquinoline derivatives. In biology and medicine, fluorinated isoquinolines are studied for their potential as pharmaceuticals due to their unique biological activities. These compounds have shown promise in various therapeutic areas, including as enzyme inhibitors and antibacterial agents . In industry, fluorinated isoquinolines are used in the development of organic light-emitting diodes (OLEDs) and other materials with unique electronic properties .

Mechanism of Action

The mechanism of action of 1,3-dichloro-8-fluoroisoquinoline involves its interaction with specific molecular targets and pathwaysThis can lead to unique interactions with enzymes and other biological targets, resulting in various therapeutic effects .

Comparison with Similar Compounds

1,3-Dichloro-8-fluoroisoquinoline can be compared with other fluorinated isoquinolines and quinolines. Similar compounds include 3-chloro-1-fluoroisoquinoline and 6-fluoro-2-cyanoquinolone. These compounds share similar structural features but differ in their specific substituents and properties. The unique combination of chlorine and fluorine atoms in this compound contributes to its distinct chemical and biological properties .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-dichloro-8-fluoroisoquinoline involves the reaction of 2-chloro-5-fluorobenzonitrile with 1,2-dichloroethane in the presence of a base to form 1,3-dichloro-5-fluoroisoquinoline. This intermediate is then reacted with phosphorus oxychloride and a base to form the final product, 1,3-dichloro-8-fluoroisoquinoline.", "Starting Materials": [ "2-chloro-5-fluorobenzonitrile", "1,2-dichloroethane", "base", "phosphorus oxychloride" ], "Reaction": [ "Step 1: React 2-chloro-5-fluorobenzonitrile with 1,2-dichloroethane in the presence of a base (such as potassium carbonate) to form 1,3-dichloro-5-fluoroisoquinoline.", "Step 2: React 1,3-dichloro-5-fluoroisoquinoline with phosphorus oxychloride and a base (such as triethylamine) to form 1,3-dichloro-8-fluoroisoquinoline." ] }

CAS No.

1909289-34-4

Molecular Formula

C9H4Cl2FN

Molecular Weight

216

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.